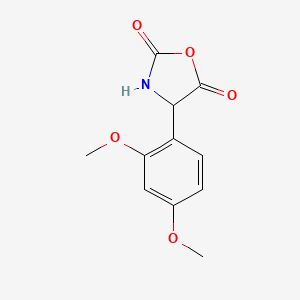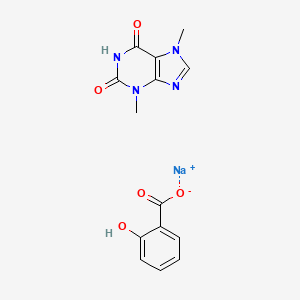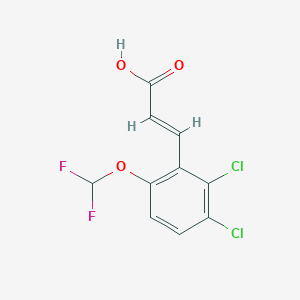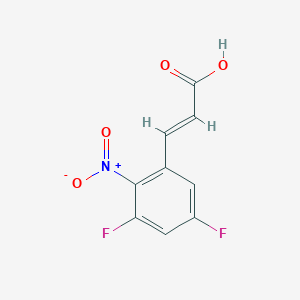![molecular formula C17H16ClNO3 B13727624 9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole moiety in its structure makes it an interesting subject for research due to the diverse biological activities associated with indole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with chloro-substituted dioxane compounds under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole moiety, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chloro group in the compound can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Nucleophilic Substitution: Reagents such as sodium azide or thiols are used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one involves its interaction with specific molecular targets in biological systems. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties
Uniqueness
The uniqueness of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H16ClNO3 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
9'-chloro-5,5-dimethylspiro[1,3-dioxane-2,3'-1H-benzo[f]indole]-2'-one |
InChI |
InChI=1S/C17H16ClNO3/c1-16(2)8-21-17(22-9-16)12-7-10-5-3-4-6-11(10)13(18)14(12)19-15(17)20/h3-7H,8-9H2,1-2H3,(H,19,20) |
Clé InChI |
HPPOAOYNHAFELQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2(C3=CC4=CC=CC=C4C(=C3NC2=O)Cl)OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)






![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)

